3-Bromo-4,7-diazaindole

Vue d'ensemble

Description

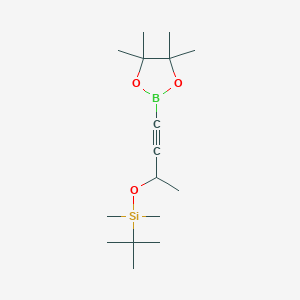

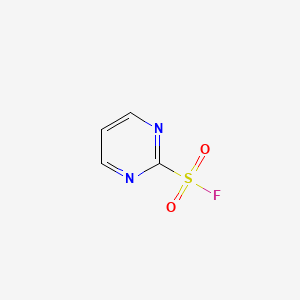

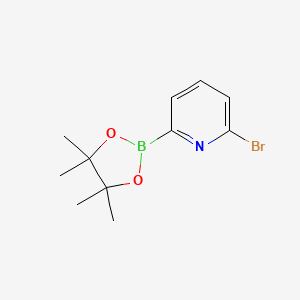

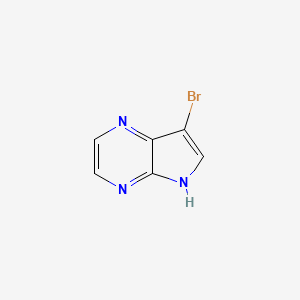

3-Bromo-4,7-diazaindole is a chemical compound with the formula C6H4BrN3 . It is a heterocyclic compound that contains a diazaindole ring with a bromine atom attached to it.

Molecular Structure Analysis

The molecular formula of 3-Bromo-4,7-diazaindole is C6H4BrN3 . Its molecular weight is 198.02 g/mol . The InChI code is 1S/C6H4BrN3/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10) and the InChI key is BIVCAYYYCIWBLQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Bromo-4,7-diazaindole is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis and Halogenation

- A practical regioselective bromination method for azaindoles and diazaindoles, including 3-bromo-4,7-diazaindole, was developed using copper(II) bromide, offering a mild and efficient synthesis route. This transformation is significant for producing various 3-brominated derivatives efficiently at room temperature (Gallou et al., 2007).

Optical and Structural Properties

- The optical properties of 3-Me-2,6-diazaindole in aqueous solutions were studied, and a new exited state quadruple proton transfer mechanism was proposed based on the ground and exited state potential energy surfaces. This research contributes to understanding the excited-state behaviors of diazaindole derivatives in aqueous environments (Huang & Ma, 2018).

- A comparative study on the crystal structures and vibrational spectra of halogeno-derivatives of 7-azaindole, including 3-bromo-7-azaindole, provided insights into the structural and vibrational characteristics of these compounds. This research aids in the understanding of the molecular and crystallographic properties of 3-bromo-4,7-diazaindole derivatives (Morzyk-Ociepa et al., 2018).

Safety And Hazards

The safety information for 3-Bromo-4,7-diazaindole indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

7-bromo-5H-pyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVCAYYYCIWBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480462 | |

| Record name | 3-BROMO-4,7-DIAZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,7-diazaindole | |

CAS RN |

56015-31-7 | |

| Record name | 3-BROMO-4,7-DIAZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)